molecular formula C26H30N4O3S B2877405 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941266-28-0

4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2877405
CAS No.: 941266-28-0
M. Wt: 478.61
InChI Key: RBUSNUPPIJIOKD-UHFFFAOYSA-N
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Description

The compound 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a sophisticated chemical scaffold designed for advanced pharmaceutical and biochemical research. Its structure integrates several pharmacologically significant motifs, including a sulfonamide group , which is a functional group known for its diverse biological activities and presence in a wide range of therapeutic agents . This core is further functionalized with a 4-cyano-1,3-oxazole ring, a heterocyclic system noted for its potential interactions with various enzymes and receptors, and a piperidine subunit, which is among the most common nitrogen-containing heterocycles found in FDA-approved drugs . The specific arrangement of these components suggests potential for investigating novel mechanisms of action, particularly in the realm of targeted therapeutic interventions . Researchers can leverage this compound as a key intermediate or a lead structure in discovery programs aimed at developing new chemical probes. It is available for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c1-3-30(4-2)34(31,32)23-12-10-22(11-13-23)25-28-24(19-27)26(33-25)29-16-14-21(15-17-29)18-20-8-6-5-7-9-20/h5-13,21H,3-4,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUSNUPPIJIOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylpiperidine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the cyano group, converting it into primary amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide

  • Structural Differences :
    • The piperidine ring lacks the benzyl substituent present in the target compound.
    • The sulfonamide group is modified to N-benzyl-N-methyl instead of N,N-diethyl.
  • Molecular Properties: Molecular weight: 436.53 g/mol (vs. 506.63 g/mol for the target compound).

4-[5-(Azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N-benzyl-N-methylbenzene-1-sulfonamide

  • Structural Differences :
    • A seven-membered azepane ring replaces the six-membered piperidine.
    • Similar sulfonamide substitution as in 2.1.
  • Molecular Properties :
    • Molecular weight: 450.56 g/mol .
    • The larger azepane ring may alter conformational flexibility and binding kinetics compared to the rigid piperidine-benzyl system in the target compound .

4-{4-Cyano-5-[(Prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide

  • Structural Differences: The 4-benzylpiperidine group is replaced with a propenylamino substituent. Retains the N,N-diethylsulfonamide group.
  • Molecular Properties: Molecular weight: 360.43 g/mol. The propenylamino group introduces an unsaturated bond, which may enhance reactivity or serve as a site for further derivatization .

1-{4-Cyano-2-[4-(Dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide

  • Structural Differences :
    • A piperidine-4-carboxamide replaces the benzylpiperidine.
    • Sulfonamide substituent: dimethyl instead of diethyl.
  • Molecular Properties :
    • Molecular weight: 415.47 g/mol .
    • The carboxamide group adds hydrogen-bonding capacity, which could improve solubility but may reduce blood-brain barrier penetration compared to the benzyl group .

Structural and Functional Implications

Key Substituent Effects

  • Benzylpiperidine vs. Azepane/Piperidine :
    • Benzylpiperidine in the target compound increases hydrophobicity, favoring interactions with lipid-rich targets (e.g., enzymes with hydrophobic active sites). Azepane or unsubstituted piperidine derivatives may exhibit reduced potency in such contexts .
  • Sulfonamide Substitution (Diethyl vs. However, bulky substituents like benzyl may hinder solubility .

Biological Activity

The compound 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional components:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is often associated with various pharmacological activities.
  • Oxazole Moiety : A five-membered ring containing nitrogen and oxygen, known for its role in biological activity.
  • Sulfonamide Group : Known for antibacterial properties and involvement in enzyme inhibition.

The molecular formula of the compound is C24H30N4O2SC_{24}H_{30}N_{4}O_{2}S, with a molecular weight of approximately 446.59 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The piperidine component is crucial for binding to various receptors, while the oxazole and sulfonamide groups may enhance its pharmacological effects through enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown that benzylpiperidine derivatives can act as potent inhibitors against certain bacterial strains by disrupting cell wall synthesis or inhibiting key metabolic pathways .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death . The structural features of the compound are believed to facilitate interactions with cancer-related targets, leading to growth inhibition.

Xanthine Oxidase Inhibition

Recent findings indicate that related compounds demonstrate xanthine oxidase inhibitory activity, which is significant for managing conditions like gout and hyperuricemia. The inhibition occurs at nanomolar concentrations, suggesting a high level of potency .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the compound's efficacy against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and prostate cancer models.
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to significant tumor size reduction compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumors.
  • Enzyme Interaction Studies : Enzyme assays showed that the compound effectively inhibits xanthine oxidase activity, providing a potential therapeutic avenue for treating gout .

Data Tables

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
Xanthine oxidase inhibitionEnzyme inhibition

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